molecular formula C6H5F5OS B1362323 3-(Pentafluorothio)phenol CAS No. 672-31-1

3-(Pentafluorothio)phenol

Cat. No. B1362323
CAS RN: 672-31-1
M. Wt: 220.16 g/mol
InChI Key: KVOACEHJTNSNBD-UHFFFAOYSA-N
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Description

3-(Pentafluorothio)phenol, also known as pentafluorothiophenol (PFTP), is an organic compound that has been extensively used in various fields of research due to its unique physical and chemical properties. It has the molecular formula C6H5F5OS .


Molecular Structure Analysis

The molecular structure of 3-(Pentafluorothio)phenol consists of a phenol group attached to a pentafluorothio group. It contains a total of 18 bonds, including 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

3-(Pentafluorothio)phenol has a molecular weight of 220.16 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6. It has a rotatable bond count of 0. Its exact mass and monoisotopic mass is 219.99812676 g/mol. It has a topological polar surface area of 21.2 Ų .

Scientific Research Applications

Biomedical Applications of Phenolics

Phenolic compounds, including 3-(Pentafluorothio)phenol, have been extensively researched for their unique physiochemical properties and industrial uses. They play a significant role in biomedical applications, particularly in phenolic-enabled nanotechnology (PEN). This technology utilizes the versatile reactivity and relative biocompatibility of phenolics for particle engineering and the synthesis of nanohybrid materials. Such applications include biosensing, bioimaging, and disease treatment, showcasing the potential of phenolics in advancing biomedical research and healthcare solutions (Wu et al., 2021).

Electrochemical Performance in Energy Storage

In the context of energy storage, (Phenoxy)Pentafluorocyclotriphosphazene N3P3(OPh)F5 (PFPN), a compound related to 3-(Pentafluorothio)phenol, has shown promise in enhancing the electrochemical performance and thermal stability of LiCoO2 cathodes. This improvement is vital for high-voltage energy storage applications, signifying the role of such compounds in developing more efficient and stable energy storage systems (Ji et al., 2017).

Complexing Ability with Lanthanide Ions

Research has also been conducted on the acid-base properties and complexing power of phenoldimethylenephosphonic acids, which are structurally similar to 3-(Pentafluorothio)phenol, with lanthanide ions. This complexing ability has potential applications in the treatment of radioactive liquid waste, indicating the compound's significance in environmental remediation and waste management (Bentouhami et al., 2002).

Modification of Foamable Phenolic Resins

In material science, the modification of phenolic resins using compounds like 3-pentadecyl-phenol, a relative of 3-(Pentafluorothio)phenol, has shown improvements in mechanical properties, flame retardancy, and structural integrity of phenolic foams. These advancements are crucial in developing materials with better performance characteristics for industrial and commercial applications (Ge et al., 2018).

Synthesis of Aliphatic Sulfur Pentafluorides

In organic chemistry, the oxidation of SF5-containing phenols, including 3-(Pentafluorothio)phenol, has led to the synthesis of various SF5-substituted compounds. Thisprocess illustrates the compound's versatility in creating a range of chemical products, which can be useful in various industrial applications (Vida et al., 2014).

Applications in Polymer Synthesis

The cross-coupling reaction of pentafluorobenzene with phenols, including compounds similar to 3-(Pentafluorothio)phenol, has been developed for the synthesis of polyfluorinated aryl ethers. This reaction is crucial for the production of advanced polymers with unique properties, indicating the compound's relevance in materials science and polymer chemistry (Sun et al., 2013).

Solubility Study in Ionic Liquids

Phenolic compounds like 3-(Pentafluorothio)phenol have been studied for their solubility in ionic liquids. This research provides valuable insights into the solubility properties of phenolic compounds, which can be instrumental in designing extraction processes for value-added compounds from biomass (Bogel-Łukasik et al., 2010).

High-Performance Liquid Chromatography Applications

In analytical chemistry, the use of a pentafluorophenylpropyl (PFP) stationary phase, related to 3-(Pentafluorothio)phenol, has been investigated for analyzing complex polyphenol mixtures. This development is significant for the analytical community, particularly in the field of chromatography (Regos & Treutter, 2010).

Synthesis of Renewable Bisphenols

Research on 3-(Pentafluorothio)phenol analogs has been conducted in the context of synthesizing renewable bisphenols. This research is vital for the sustainable production of plasticizers and other industrial chemicals, contributing to the development of eco-friendly materials and processes (Schutyser et al., 2014).

Safety and Hazards

3-(Pentafluorothio)phenol is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that phenolic compounds often interact with proteins, enzymes, and other cellular components, affecting their function and leading to various biological effects .

Mode of Action

It’s known that phenolic compounds can interact with their targets through various mechanisms, such as hydrogen bonding, hydrophobic interactions, and covalent bonding . These interactions can alter the structure and function of the target molecules, leading to changes in cellular processes .

Biochemical Pathways

Phenolic compounds are known to influence various biochemical pathways, including those involved in oxidative stress, inflammation, and cell signaling . They can act as antioxidants, neutralizing harmful free radicals, and can also modulate the activity of various enzymes and signaling molecules .

Pharmacokinetics

It’s known that the bioavailability of phenolic compounds can be influenced by factors such as their chemical structure, the presence of other compounds, and the characteristics of the gastrointestinal tract . They are often metabolized in the liver and intestines, and can be excreted in the urine and feces .

Result of Action

Phenolic compounds are known to exert various biological effects, including antioxidant, anti-inflammatory, and anticancer activities . They can protect cells from oxidative damage, modulate immune responses, and inhibit the growth of cancer cells .

Action Environment

The action, efficacy, and stability of 3-(Pentafluorothio)phenol can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other compounds, and the characteristics of the target cells or organisms

properties

IUPAC Name

3-(pentafluoro-λ6-sulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5OS/c7-13(8,9,10,11)6-3-1-2-5(12)4-6/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOACEHJTNSNBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(F)(F)(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381317
Record name 3-(Pentafluorothio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pentafluorothio)phenol

CAS RN

672-31-1
Record name 3-(Pentafluorothio)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Pentafluorothio)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.0 g of 3-pentafluorosulfanylaniline were suspended in 50 ml of a 35% aqueous H2SO4 solution. Then, at 0° C., a solution of 1.57 g of NaNO2 in 5 ml of water was added dropwise over the course of 10 minutes. The mixture was stirred at 0° C. for 40 minutes. Then a solution, cooled to 0° C., of 8.56 g of Cu(NO3)2 in 50 ml of water was added to this suspension. Immediately thereafter, 3.26 g of Cu2O was also added, whereupon marked evolution of gas was observable. 3 extractions each with 100 ml of CH2Cl2 were carried out, the org. phase was washed with 100 ml of a saturated aqueous NaCl solution and dried over MgSO4, and the solvent was removed in vacuo. Chromatography with DIP on a short silica gel column afforded 3.5 g of the phenol as colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.57 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Cu(NO3)2
Quantity
8.56 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
Cu2O
Quantity
3.26 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.